Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Crystallization Purification Solid-state properties

Sourcing the correct 7-ethyl ester building block for RORγt modulator synthesis is critical; regioisomers or methyl esters alter LogP, pKa, and crystallization. This compound matches patent WO2018030550A1 specifications with defined LogP 1.1, pKa 12.06, and mp 199-201°C, enabling unambiguous identity confirmation and reliable reaction yields. The 50°C melting-point gap vs. the methyl ester analog simplifies DSC purity monitoring.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 1038478-70-4
Cat. No. B1403618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
CAS1038478-70-4
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)NC(=O)CO2
InChIInChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13)
InChIKeyJZGBQEHYAMKOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate – Core Scaffold Profile for Chemical Procurement


Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS 1038478-70-4) is a heterocyclic building block belonging to the 1,4-benzoxazin-3-one family. Its molecular formula is C₁₁H₁₁NO₄ with a molecular weight of 221.21 g/mol . The compound features a fused benzene–oxazine core bearing a 3-oxo group and an ethyl ester at the 7-position. Reported physicochemical properties include a melting point of 199–201 °C, a predicted boiling point of 417.0 ± 45.0 °C, a predicted density of 1.269 ± 0.06 g/cm³, and a predicted pKa of 12.06 ± 0.20 . The octanol/water partition coefficient (LogP) is 1.1 [1]. This scaffold serves as a key intermediate in medicinal chemistry programs, including the synthesis of RORγt modulators explored for oncology applications [2].

1
Fused benzoxazine scaffold for heterocyclic library synthesis
2
7-Ethyl ester configuration for patent-defined RORγt modulator programs
3
Thermal profile supports crystallization-based purification workflows

Why In-Class Benzoxazine Esters Cannot Simply Be Interchanged with Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate


Although numerous 1,4-benzoxazin-3-one esters are commercially available, their physicochemical and reactivity profiles diverge substantially depending on the ester alkyl group (methyl vs. ethyl) and the position of the carboxylate substituent (6- vs. 7-). The target compound's melting point (199–201 °C) differs by ~50 °C from its methyl ester analog and by nearly 70 °C from the 6-ethyl ester regioisomer [1], directly impacting crystallization, purification workflows, and formulation. The pKa of the 7-ethyl ester (12.06) is 0.78 log units higher than that of the 7-methyl ester (11.28) , altering the pH-dependent solubility and ionization state under physiological or reaction conditions. Additionally, the specific 7-ethyl ester has been demonstrated as a reactant in patent-protected syntheses of RORγt modulators, where the ester moiety is retained through key transformations [2]. Substituting a regioisomeric or different alkyl ester would change not only the physical properties but also the reactivity and downstream biological outcomes. The quantitative evidence below substantiates why scientific procurement must be compound-specific rather than class-based.

Methyl 7-ester
Target: mp 199–201 °C, pKa 12.06
Substitute: mp ~247–253 °C, pKa 11.28; ionization and solubility profiles may shift significantly
Ethyl 6-ester
Target: 7-COOEt substitution pattern
Substitute: 6-COOEt regioisomer; reactivity and patent-documented utility may not transfer

Quantitative Differentiation Evidence for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Against Closest Analogs


Melting Point Differentiation vs. Methyl Ester and 6-Regioisomer

The melting point of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is 199–201 °C . This is 48–57 °C lower than the methyl ester analog (methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate, mp 247–253 °C) and 67–69 °C higher than the 6-regioisomer (ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, mp 130–132 °C) [1]. The large melting point gap (Δmp ≈ 50 °C and ≈ 70 °C, respectively) enables straightforward differentiation by DSC and affects recrystallization solvent selection.

Melting Point
Head-to-head
199–201 °C Δmp ≈ −50 °C vs methyl, +70 °C vs 6-ester
Solid-form handling and crystallization solvent selection depend on thermal profile review.
Conditions: solid state, atmospheric pressure.
Crystallization Purification Solid-state properties

pKa and Ionization State Difference vs. Methyl Ester

The predicted pKa of the 7-ethyl ester is 12.06 ± 0.20 , compared to 11.28 for the 7-methyl ester (methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate) . The ΔpKa of 0.78 log units means the ethyl ester is approximately 6-fold less acidic. Under mildly basic conditions (pH ~ 10–11), the methyl ester will be significantly more ionized, altering its aqueous solubility and nucleophilic reactivity.

pKa Difference
Head-to-head
12.06 ± 0.20 ΔpKa +0.78 vs methyl ester
Ionization-state context may shift solubility and base-mediated reaction outcomes.
Predicted values, aqueous 25 °C.
Acid-base chemistry pH-dependent reactivity solubility

Lipophilicity (LogP) Differentiation vs. Methyl Ester

The octanol/water partition coefficient (LogP) of the target compound is 1.1 [1], compared to 0.94 for the methyl ester analog . The ΔLogP of +0.16 represents a ~1.45-fold increase in lipophilicity, consistent with the additional methylene group in the ethyl ester.

Lipophilicity (LogP)
Head-to-head
Target: 1.1Methyl ester: 0.94
Supports permeability-context review; ~1.45-fold lipophilicity increase.
Calculated values, octanol/water system.
Lipophilicity Membrane permeability ADME prediction

Esterification Yield from 7-Carboxylic Acid vs. Literature Yields for 6-Carboxylate Analogs

In patent WO2018030550A1, the target compound was prepared by H₂SO₄-catalyzed esterification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with ethanol, affording a 42.5% isolated yield [1]. In contrast, the synthesis of the 6-regioisomer ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been reported in 86% yield via a different route (alkylation of a phenol with ethyl 2-bromoalkanoate followed by cyclization) . The lower esterification yield of the 7-carboxylate highlights a reactivity difference: the 7-carboxy group may be sterically or electronically less favorable toward direct Fischer esterification, necessitating alternative coupling strategies (e.g., Mitsunobu or carbodiimide-mediated) for higher efficiency.

Esterification Yield
Cross-study
42.5% (H₂SO₄, ethanol)
Process-chemistry context: positional reactivity may require alternative coupling review.
Different routes reported; class-level inference.
Synthetic efficiency Process chemistry Yield optimization

Patent-Documented Utility as a RORγt Modulator Intermediate vs. Absence of Similar Documentation for Regioisomers

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is explicitly disclosed as a reactant in WO2018030550A1 for the preparation of heterocyclic compounds with RORγt modulating activity, targeting cancer immunotherapy [1]. Specifically, it undergoes alkylation at the 4-position with 4-(2-ethoxy-4-fluorobenzyl) halide to yield a key RORγt modulator intermediate [1]. No equivalent patent documentation was found for the 6-regioisomer or the methyl ester in the context of RORγt modulation, indicating that the 7-ethyl ester is the specific regioisomeric and ester form required for this intellectual property (IP) space.

Patent Utility
Class-level
Explicit reactant in WO2018030550A1
IP landscape context: regioisomeric esters lack equivalent documentation.
Source: patent literature search.
RORγt Oncology Immunology Patent-protected intermediate

High-Value Application Scenarios for Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate Based on Verified Differentiation Evidence


Medicinal Chemistry: RORγt Modulator Lead Optimization

Researchers pursuing RORγt inhibitors for oncology or autoimmune disease can use this compound as the precise building block specified in WO2018030550A1 [1]. The ethyl ester at the 7-position is retained through the patented synthetic sequence, and its higher lipophilicity (LogP 1.1 vs. 0.94 for methyl ester) may contribute to improved passive permeability and target engagement in cellular assays. The pKa of 12.06 ensures the ester remains largely unionized under physiological pH, avoiding premature hydrolysis.

Process Chemistry: Esterification Route Development and Scale-Up

The documented Fischer esterification yield of 42.5% [1] provides a benchmark for process chemists seeking to optimize the synthesis. The distinct melting point (199–201 °C) and solid-state properties facilitate purification by crystallization, while the significant melting-point gap relative to the carboxylic acid starting material and the methyl ester analog simplifies purity monitoring by DSC or melting-point apparatus.

Analytical and Quality Control: Identity Confirmation in Multi-Ester Libraries

When screening libraries containing multiple benzoxazine esters, the target compound's unique combination of melting point (199–201 °C) , LogP (1.1) [2], and pKa (12.06) provides a fingerprint for unambiguous identity confirmation. The ~50 °C melting point gap from the methyl ester analog eliminates ambiguity in mixed-synthesis batches.

Structure-Activity Relationship (SAR) Studies on Benzoxazine-Based Therapeutics

In SAR campaigns, the 7-ethyl ester serves as a reference compound to evaluate the impact of ester alkyl chain length on potency, selectivity, and metabolic stability. The quantitative LogP difference (+0.16 vs. methyl ester) [2] and pKa difference (+0.78 units) provide measurable parameters to correlate with in vitro ADME and target engagement data, enabling rational design of next-generation analogs.

Application
Selection Property
Validation Focus
RORγt modulator lead optimization
Patent-specified 7-ethyl ester scaffold
Freedom-to-operate and synthetic route reproducibility
Process chemistry scale-up
Thermal profile and crystallization behavior
Purification efficiency and melting-point identity monitoring
Analytical QC for ester libraries
Unique mp, LogP, pKa fingerprint
Unambiguous identity confirmation in multi-ester batches
Benzoxazine SAR studies
Quantified LogP and pKa reference points
Correlation with in vitro ADME and target-engagement data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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